molecular formula C12H19NO3S B173890 1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone CAS No. 150448-66-1

1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone

Cat. No. B173890
M. Wt: 257.35 g/mol
InChI Key: FECARJHVTMSYSJ-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone, also known as 1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone, is a useful research compound. Its molecular formula is C12H19NO3S and its molecular weight is 257.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Metal Complexation

The compound "1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone" exhibits tautomerism and potential in metal complexation. Jones et al. (2013) conducted a comprehensive study combining synthetic, structural, and theoretical approaches to understand the solid-state, solution, and gas phase structures of related 2-acylmethyl-4,4-dimethyl-2-oxazolines. Their research demonstrates the prevalence of the enamine tautomeric form in the solid phase and suggests its retention in solution, confirmed by NMR and IR spectroscopy. Additionally, DFT calculations at the B3LYP/6-311G(d) level indicated the enamine form as the most stable tautomer. Interestingly, upon protonation, the keto (oxazoline) tautomer emerges as energetically favored in the solid state, an observation supported by DFT studies. The potential of these compounds as ligands in coordination chemistry and metal-mediated catalysis was indicated through experiments involving the hypothetical de-protonation to enolate and subsequent reaction with hydrated Cu(NO3)2, yielding a coordinated enolate complex (Jones et al., 2013).

Ring Modifications in Organic Processes

Carvalho et al. (2013) explored the reactivity of 3-oxo-camphorsulfonylimine towards the formation of new organic species in purely organic processes or those catalyzed by platinum. The research highlights the synthesis and characterization of various compounds, indicating the versatility and potential for generating diverse organic molecules under different reaction conditions (Carvalho, Ferreira, & Herrmann, 2013).

Asymmetric Reactions and Stereoselectivity

Kudyba et al. (2004) found that the chiral oxazolidinone reacted stereoselectively with simple nitro compounds, offering diastereoisomeric nitro alcohols with good asymmetric induction. This research underscores the significance of chirality and stereoselectivity in chemical reactions, contributing to the understanding of asymmetric synthesis (Kudyba, Raczko, & Jurczak, 2004).

properties

IUPAC Name

1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECARJHVTMSYSJ-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone

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